molecular formula C14H20N2O B11074923 2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No.: B11074923
M. Wt: 232.32 g/mol
InChI Key: GJHIOQYKFOFHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves multiple steps. One common method includes the use of Diels-Alder reactions followed by intramolecular cyclization. The reaction typically starts with the formation of a bicyclo[2.2.2]octane intermediate, which is then subjected to further cyclization to form the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve the use of green chemistry principles to minimize environmental impact. For example, the use of heterogeneous catalysis and recyclable solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl ketones, while reduction can produce furyl alcohols .

Scientific Research Applications

2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is unique due to its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-(furan-2-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C14H20N2O/c1-13-6-14(2)9-15(7-13)12(16(8-13)10-14)11-4-3-5-17-11/h3-5,12H,6-10H2,1-2H3

InChI Key

GJHIOQYKFOFHGN-UHFFFAOYSA-N

Canonical SMILES

CC12CC3(CN(C1)C(N(C2)C3)C4=CC=CO4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.